N-methyl-3-phenylcyclobutan-1-amine
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Overview
Description
N-methyl-3-phenylcyclobutan-1-amine is an organic compound with the molecular formula C11H15N It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to a methyl group and a phenyl group attached to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-3-phenylcyclobutan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 3-phenylcyclobutanone with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures, to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification techniques like distillation or crystallization are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-phenylcyclobutan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N-methyl-3-phenylcyclobutan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-methyl-3-phenylcyclobutan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. Additionally, the phenyl and cyclobutane rings contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-methylcyclobutanamine: Lacks the phenyl group, resulting in different chemical and biological properties.
3-phenylcyclobutanamine: Lacks the methyl group on the nitrogen atom, affecting its reactivity and interactions.
N-methyl-3-phenylpropylamine: Has a propyl chain instead of a cyclobutane ring, altering its structural and functional characteristics.
Uniqueness
N-methyl-3-phenylcyclobutan-1-amine is unique due to the presence of both a phenyl group and a cyclobutane ring, which confer distinct steric and electronic properties
Properties
IUPAC Name |
N-methyl-3-phenylcyclobutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-12-11-7-10(8-11)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQQSJCHKKZSJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155638-67-7, 2230789-86-1 |
Source
|
Record name | N-methyl-3-phenylcyclobutan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1r,3r)-N-methyl-3-phenylcyclobutan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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